Oxamide, N,N'-bis(ethoxycarbonylmethyl)dithio-
Overview
Description
Oxamide, N,N’-bis(ethoxycarbonylmethyl)dithio- is a specialized organic compound that belongs to the oxamide family. This compound is characterized by its unique structure, which includes ethoxycarbonylmethyl and dithio groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N,N’-bis(ethoxycarbonylmethyl)dithio- typically involves the condensation of diethyl oxalate with ethanolamine, followed by further chemical modifications. The reaction conditions often include the use of chlorosulfonyl isocyanate (CSI) to convert the intermediate products into the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxamide, N,N’-bis(ethoxycarbonylmethyl)dithio- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, thionyl chloride for chlorination, and various catalysts for facilitating the reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can produce nitro derivatives, while chlorination can produce chloro derivatives. These products have distinct properties and applications in various fields.
Scientific Research Applications
Oxamide, N,N’-bis(ethoxycarbonylmethyl)dithio- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Oxamide, N,N’-bis(ethoxycarbonylmethyl)dithio- involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. Additionally, its unique structure allows it to participate in specific chemical reactions that can modulate biological activities .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-hydroxyethyl)oxamide: A related compound with hydroxyethyl groups instead of ethoxycarbonylmethyl and dithio groups.
Oxamide: The parent compound with simpler structure and different chemical properties.
Uniqueness
Oxamide, N,N’-bis(ethoxycarbonylmethyl)dithio- is unique due to its specific functional groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications that other similar compounds may not be able to fulfill .
Properties
IUPAC Name |
ethyl 2-[[2-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylideneethanethioyl]amino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S2/c1-3-15-7(13)5-11-9(17)10(18)12-6-8(14)16-4-2/h3-6H2,1-2H3,(H,11,17)(H,12,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCGLNUNEIYVLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)C(=S)NCC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207295 | |
Record name | Oxamide, N,N'-bis(ethoxycarbonylmethyl)dithio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58585-72-1 | |
Record name | Oxamide, N,N'-bis(ethoxycarbonylmethyl)dithio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058585721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxamide, N,N'-bis(ethoxycarbonylmethyl)dithio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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